molecular formula C17H16N4O3 B11328863 3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate

3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate

Cat. No.: B11328863
M. Wt: 324.33 g/mol
InChI Key: LBRGYOOBHFDIIC-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate is an organic compound that features a tetrazole ring and a benzoate ester. The tetrazole ring is known for its stability and diverse biological activities, making it a valuable component in medicinal chemistry . The benzoate ester group adds to the compound’s versatility, allowing it to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate typically involves the reaction of 3-(1H-tetrazol-1-yl)phenol with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate is unique due to its combination of a tetrazole ring and a benzoate ester, providing a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-propoxybenzoate

InChI

InChI=1S/C17H16N4O3/c1-2-10-23-16-9-4-3-8-15(16)17(22)24-14-7-5-6-13(11-14)21-12-18-19-20-21/h3-9,11-12H,2,10H2,1H3

InChI Key

LBRGYOOBHFDIIC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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